molecular formula C16H15FN4OS B6492249 1-[(4-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326893-07-5

1-[(4-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6492249
CAS RN: 1326893-07-5
M. Wt: 330.4 g/mol
InChI Key: NXLPQUYAFAEPSL-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a fluorophenyl group, a thiophenyl group, and a 1,2,3-triazole ring. Each of these components can contribute to the compound’s overall properties and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl and thiophenyl groups are likely to contribute to the compound’s lipophilicity, which could affect its pharmacokinetic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the triazole ring is generally stable but can participate in reactions with electrophiles or acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended target in the body. Many drugs that contain similar structural features are often used as enzyme inhibitors or receptor ligands .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c17-13-5-3-12(4-6-13)10-21-11-15(19-20-21)16(22)18-8-7-14-2-1-9-23-14/h1-6,9,11H,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLPQUYAFAEPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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